Home > Products > Screening Compounds P15813 > 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole - 2098025-77-3

1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Catalog Number: EVT-1769922
CAS Number: 2098025-77-3
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, ATP-competitive inhibitor of AKT kinase, demonstrating IC50 values of 2, 13, and 9 nM against AKT1, AKT2, and AKT3, respectively []. It exhibits potent inhibition of intracellular AKT activity, as evidenced by the reduced phosphorylation levels of GSK3β []. In vivo studies using human breast carcinoma (BT474) xenografts in immunocompromised mice revealed that GSK690693 effectively inhibits tumor growth and GSK3β phosphorylation upon intraperitoneal administration [].

7-(2,5-Dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepine

Compound Description: This compound is highlighted for its potential in treating various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers [, ]. It is suggested as a valuable agent for enhancing cancer chemotherapy, particularly when combined with benzodiazepines [, ].

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor, currently in clinical development for cancer treatment []. It exhibits high binding affinity for c-Met and effectively inhibits HGF/c-Met signaling, implicated in the progression of various human cancers [].

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a brain-penetrant, orally available corticotropin-releasing factor receptor 1 (CRF1) antagonist []. It exhibits high affinity for rat pituitary membranes and cloned human CRF1 with subnanomolar affinities []. MTIP demonstrates efficacy in animal models of alcoholism, including reducing excessive alcohol self-administration and blocking the reinstatement of stress-induced alcohol seeking [].

Overview

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole family. This class of compounds is characterized by a fused imidazole and pyrazole ring structure, which imparts unique biological and chemical properties. The presence of a pyridine moiety enhances its potential for interaction with various biological targets, making it of significant interest in medicinal chemistry.

Source

This compound has been studied for its pharmacological activities, particularly in the context of cancer research and enzyme inhibition. It is synthesized through various chemical methods that involve the functionalization of the imidazo[1,2-b]pyrazole scaffold.

Classification

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can be classified as:

  • Heterocyclic Compound: Contains nitrogen atoms in its ring structure.
  • Pharmacologically Active Compound: Exhibits biological activity that may influence cellular processes.
Synthesis Analysis

Methods

The synthesis of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves several key steps:

  1. Preparation of Precursors: Starting materials such as ethyl hydrazinecarboxylate and appropriate diketones are used.
  2. Cyclization Reaction: The cyclization is often achieved under acidic or basic conditions, utilizing catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole framework.
  3. Functionalization: Selective functionalization at the 7-position with pyridine derivatives is performed to enhance biological activity.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. For instance, reactions may be conducted in solvents like dimethylformamide or toluene at elevated temperatures, followed by purification techniques such as chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrazole Ring: A five-membered ring with two adjacent nitrogen atoms.
  • Pyridine Substituent: A six-membered aromatic ring with one nitrogen atom at position three.

Data

The molecular formula is C12H12N4C_{12}H_{12}N_{4}, indicating a molecular weight of approximately 224.25 g/mol. The compound's structure can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions:

  • Oxidation: Can lead to the formation of corresponding carboxylic acids or ketones.
  • Reduction: May produce alcohols or amines depending on the reducing agent used.
  • Substitution Reactions: Nucleophilic substitutions can occur at various positions on the rings.

Technical Details

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions must be carefully controlled to avoid unwanted side reactions .

Mechanism of Action

The mechanism of action for 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways.
  • Cellular Impact: It modulates gene expression and influences cellular metabolism by interacting with transcription factors.

At a molecular level, binding interactions lead to conformational changes in target proteins, which can either activate or inhibit their function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles and nucleophiles due to the presence of nitrogen atoms in the ring structures.

Relevant data include melting point ranges (often between 150–160 °C) and spectral data confirming structural integrity .

Applications

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has several scientific applications:

  • Pharmaceutical Development: Investigated for potential use as an anticancer agent due to its enzyme inhibition properties.
  • Biochemical Research: Used in studies exploring cell signaling pathways and gene regulation mechanisms.

The compound's unique structural features make it a valuable scaffold for designing new therapeutic agents targeting various diseases .

Structural and Mechanistic Analysis of the Imidazo[1,2-b]pyrazole Core

Electronic Configuration and Aromaticity in Fused Bicyclic Systems

The imidazo[1,2-b]pyrazole core represents a planar, π-conjugated bicyclic heterocycle formed by fusion of pyrazole and imidazole rings. This 10π-electron system exhibits significant aromatic character, stabilized through electron delocalization across both rings. The core predominantly adopts the 1H-tautomeric form (approximately 95% abundance at physiological pH) with an endocyclic double bond between C3-C3a, as confirmed by X-ray crystallography and 15N NMR studies [1]. This tautomeric preference is critical for maintaining molecular planarity and aromatic stability, directly influencing electronic properties and binding capabilities.

Table 1: Key Structural Parameters of the Imidazo[1,2-b]pyrazole Core

Structural FeatureBond Length (Å)Bond Angle (°)Electronic Significance
N1-C5 Bond1.373-Delocalization pathway
C3-C3a Bond1.360-Endocyclic double bond
C3a-N4 Bond1.324-Imidazole ring conjugation
N1-C2-C3 Angle-106.7Ring strain minimization
C6-C7 Bond1.452-Pyridinyl attachment point

The molecule's aromaticity generates a distinctive dipole moment (≈4.2 D) oriented perpendicular to the ring plane, with electron density concentrated at N4 (natural population analysis charge: -0.52 e) and depletion at C7 (+0.31 e). This polarized electronic environment facilitates electrophilic attack at C7 and nucleophilic interactions at N4, providing the foundation for its biological interactions [1] [10]. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ≈4.1 eV, indicating significant charge transfer capability essential for protein-ligand interactions [1].

Substituent Effects of Pyridin-3-yl Groups on Ring Reactivity

The pyridin-3-yl substituent at position 7 profoundly modulates the electronic behavior and biological functionality of the imidazo[1,2-b]pyrazole scaffold. Positioned ortho to the bicyclic junction, this electron-deficient heteroaryl (Hammett constant σₘ = 0.71) induces substantial polarization at the C7-C3' bond axis. Spectroscopic studies confirm a 15 nm bathochromic shift in UV-Vis absorption compared to phenyl-substituted analogs, indicating extended π-conjugation and reduced band gap [9]. The nitrogen atom at the meta-position of the pyridine ring functions as a potent hydrogen bond acceptor (β value = 0.44), significantly enhancing binding to biological targets containing complementary donor motifs [1] [5].

Table 2: Comparative Substituent Effects at Position 7

SubstituentHammett σₘLog P ContributionH-Bond Acceptor CapacityBiological Activity Profile
Pyridin-3-yl0.71+0.38Strong (1 site)Enhanced kinase affinity
Bromine0.39+0.86NoneSynthetic intermediate
Furan-3-yl0.35+0.41Moderate (oxygen)Reduced cellular potency
Methanamine-0.16-0.92Strong donor/acceptorIncreased solubility

Regiochemical analysis reveals critical electronic consequences:

  • C7-Pyridinyl Connectivity: Maintains coplanarity (dihedral < 15°) enabling resonance-assisted hydrogen bonding in biological systems, as evidenced in COX-2 docking studies where pyridine nitrogen coordinates with Arg120 [5]
  • Ethyl Group at N1: Functions as a moderate electron donor (+I effect, σ₁ = -0.07), slightly increasing electron density at N1 while maintaining hydrophobic surface area (π = 1.02) favorable for membrane penetration [1] [10]
  • Steric Orientation: The "3-pyridyl" configuration positions the nitrogen lone pair away from the bicyclic core, minimizing intramolecular charge transfer constraints and optimizing extracellular hydrogen bonding capability [9]

Density functional theory calculations demonstrate that the pyridin-3-yl group reduces the LUMO energy by ≈0.8 eV compared to phenyl analogs, enhancing electrophilicity and facilitating charge-transfer interactions with electron-rich protein domains [1]. This electronic modulation directly correlates with improved inhibition constants (Kᵢ) observed in kinase assays .

Conformational Dynamics and Non-Covalent Interactions in Biological Targets

The rotational freedom of the C7-pyridinyl bond (rotation barrier ≈8.2 kcal/mol) enables adaptive binding to diverse protein environments. Molecular dynamics simulations reveal two biologically relevant conformers:

  • Syn-periplanar (φ = 0-30°): Favored in hydrophobic pockets through CH-π stacking with phenylalanine residues
  • Anti-clinal (φ = 110-140°): Adopted when pyridine nitrogen participates in hydrogen bonding networks [1]

In FLT3 kinase inhibition, the compound adopts a syn-periplanar conformation, allowing simultaneous:

  • Bidentate hydrogen bonding between imidazo[1,2-b]pyrazole N1 and Cys694 backbone (2.9 Å)
  • Pyridine nitrogen coordination to Glu692 carboxylate (2.7 Å)
  • Hydrophobic contact between ethyl group and Phe691 gatekeeper residue

Table 3: Non-Covalent Interactions with Therapeutic Targets

Target ProteinPDB IDKey InteractionsBinding Energy (kcal/mol)Biological Effect
COX-21PXXPyridine H-bond to Arg120, π-stacking with Tyr385-8.4Anti-inflammatory activity
FLT3-ITD4XUFCore hinge H-bond to Cys694, pyridine salt bridge-9.1Anti-leukemic activity
p38α MAPK3D7ZPyridine coordination to Lys53, ethyl group hydrophobic-7.8Anti-angiogenic signaling

The ethyl substituent at N1 contributes significant conformational entropy (TΔS = +2.3 kcal/mol) during binding by reducing the desolvation penalty, while maintaining optimal solvent-accessible surface area (SASA ≈ 580 Ų) for membrane permeability [1] [10]. In anti-inflammatory applications, the molecule inhibits p38MAPK phosphorylation in HUVEC cells (IC₅₀ = 8.3 μM) through:

  • Salt bridge formation between pyridine nitrogen and Lys53
  • Hydrophobic packing of the imidazo[1,2-b]pyrazole core with Ile84
  • Edge-to-face π-stacking with His107 [5] [10]

These interactions collectively stabilize the DFG-in conformation of kinases while preventing ATP access, as confirmed through surface plasmon resonance studies showing residence times >300 seconds for FLT3-ITD mutants . The compound's ability to adopt multiple bioactive conformations underlies its polypharmacological potential across inflammation and oncology targets.

Properties

CAS Number

2098025-77-3

Product Name

1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

IUPAC Name

1-ethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3

InChI Key

KBKYQWGBHAABLS-UHFFFAOYSA-N

SMILES

CCN1C=CN2C1=C(C=N2)C3=CN=CC=C3

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.